molecular formula C14H15ClN4 B7840858 2-Chloro-4-(4-phenylpiperazin-1-yl)pyrimidine

2-Chloro-4-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B7840858
M. Wt: 274.75 g/mol
InChI Key: ZARNWATVDYLGNN-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-phenylpiperazin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the pyrimidine ring, displacing the chlorine atom .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution would yield the desired pyrimidine derivative, while coupling reactions could produce various substituted pyrimidines.

Scientific Research Applications

2-Chloro-4-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-phenylpiperazin-1-yl)pyrimidine as an acetylcholinesterase inhibitor involves binding to the active site of the enzyme acetylcholinesterase. This binding prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its specific structure, which combines the pyrimidine ring with a phenylpiperazine moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-chloro-4-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4/c15-14-16-7-6-13(17-14)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARNWATVDYLGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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